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molecular formula C9H14O4 B1622753 Methyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 42957-17-5

Methyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B1622753
M. Wt: 186.2 g/mol
InChI Key: POITUNMGPFESML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739104

Procedure details

54 g (1 mol) of sodium are suspended in 300 g of n-hexane. 118 g (1 mol) of oxalic acid dimethyl ester, warmed to 60° C., are added dropwise at 0°-5° C. in the course of 1 hour. 100 g of pinacolin are then added rapidly at the same temperature. The mixture is stirred at room temperature for 15 minutes and 222 g of a n-hexane/methanol mixture are then distilled off, at boiling point760 : 50° C., over a 50 cm high packed column in the course of 6 hours. 234.5 g of aqueous sulphuric acid (20.9% strength by weight) are stirred into the bottom product. Separation of the phases and subsequent distillation of the organic phase give, at boiling point8 : 105° C., 159 g of pivaloylpyruvic acid methyl ester (85.0% of the theoretical yield) with a purity of 99.4% (by analysis by gas chromatography).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].CO[C:4](=[O:9])[C:5]([O:7][CH3:8])=[O:6].[CH3:10][C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12]>CCCCCC>[CH3:8][O:7][C:5](=[O:6])[C:4]([CH2:10][C:11](=[O:12])[C:13]([CH3:16])([CH3:15])[CH3:14])=[O:9] |^1:0|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
COC(C(=O)OC)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)C(C)(C)C
Step Four
Name
Quantity
300 g
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 0°-5° C. in the course of 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
222 g of a n-hexane/methanol mixture are then distilled off
CUSTOM
Type
CUSTOM
Details
50° C.
CUSTOM
Type
CUSTOM
Details
in the course of 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
234.5 g of aqueous sulphuric acid (20.9% strength by weight) are stirred into the bottom product
CUSTOM
Type
CUSTOM
Details
Separation of the phases and subsequent distillation of the organic phase
CUSTOM
Type
CUSTOM
Details
give

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(=O)CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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